2,4-Difluorophenyl isothiocyanate

Catalog No.
S1484308
CAS No.
141106-52-7
M.F
C7H3F2NS
M. Wt
171.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorophenyl isothiocyanate

CAS Number

141106-52-7

Product Name

2,4-Difluorophenyl isothiocyanate

IUPAC Name

2,4-difluoro-1-isothiocyanatobenzene

Molecular Formula

C7H3F2NS

Molecular Weight

171.17 g/mol

InChI

InChI=1S/C7H3F2NS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H

InChI Key

ABGGPKIFVAIRGU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)N=C=S

Synonyms

2,4-Difluoro-1-isothiocyanato-benzene;

Canonical SMILES

C1=CC(=C(C=C1F)F)N=C=S

The exact mass of the compound 2,4-Difluorophenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Difluorophenyl isothiocyanate (CAS: 141106-52-7) is a highly reactive, fluorinated building block widely procured for the synthesis of thioureas, thiocarbamates, and nitrogen-sulfur heterocycles such as 1,2,4-triazoles [1]. The presence of fluorine atoms at the 2 and 4 positions imparts strong electron-withdrawing properties, significantly increasing the electrophilicity of the isothiocyanate carbon compared to unfluorinated analogs. This specific substitution pattern is highly valued in pharmaceutical and materials procurement because it predictably enhances the lipophilicity, metabolic stability, and target-binding affinity of downstream active pharmaceutical ingredients (APIs), while also providing unique electronic characteristics essential for analytical derivatization workflows [2].

Substituting 2,4-difluorophenyl isothiocyanate with the cheaper, more common phenyl isothiocyanate (PITC) or mono-fluorinated analogs (e.g., 4-fluorophenyl isothiocyanate) fundamentally compromises both process performance and downstream product efficacy [1]. In analytical workflows, the lack of the dual fluorine substitution reduces the acidity of the aromatic ring, which weakens the π-π interactions necessary to achieve baseline resolution in chiral chromatography [2]. In medicinal chemistry, replacing the 2,4-difluoro pattern disrupts critical steric fits and hydrogen-bonding networks within target binding pockets, often leading to a drastic reduction in the biological activity or oxidative stability of the final synthesized compounds[1].

Enhanced Enantioseparation Resolution in Chiral HPLC

When utilized as a pre-column derivatizing agent for α-amino acids, 2,4-difluorophenyl isothiocyanate yields substantially higher selectivity factors than standard alkyl or unsubstituted phenyl isothiocyanates [1]. The electron-withdrawing fluorine atoms increase the acidity of the aromatic moiety, which strengthens π-π interactions with the teicoplanin chiral stationary phase. This structural advantage allows selectivity factors to exceed 100, enabling efficient preparative-scale isolation that is unachievable with generic PITC[1].

Evidence DimensionSelectivity factor (α) in chiral HPLC
Target Compound DataSelectivity factors > 100 for specific amino acid derivatives
Comparator Or BaselineAlkyl isothiocyanates and non-halogenated PITC (lower resolution, frequent baseline separation failures)
Quantified DifferenceDramatic increase in selectivity factor enabling preparative-scale resolution
ConditionsTeicoplanin chiral stationary phase, methanol-based mobile phase

Procurement of this specific fluorinated reagent is essential for analytical laboratories requiring baseline resolution of complex amino acid enantiomers that fail with standard PITC.

Superior Radical Scavenging in Downstream Antioxidant Synthesis

2,4-Difluorophenyl isothiocyanate is an optimal precursor for synthesizing hydrazinecarbothioamide and 1,2,4-triazole-3-thione derivatives with exceptional antioxidant activity [1]. In DPPH assays, compounds derived from this specific building block achieved ~97.18% inhibition at 250 µM, significantly outperforming industry standards like BHA and BHT. The 2,4-difluoro substitution stabilizes the free radicals on the nitrogen atoms via enhanced double conjugation, a property lacking in unfluorinated analogs [1].

Evidence DimensionDPPH radical inhibition rate (at 250 µM)
Target Compound Data~97.18% inhibition (IC50 ~39.39 µM)
Comparator Or BaselineBHT (23.05% inhibition) and BHA (89.30% inhibition, IC50 ~51.62 µM)
Quantified Difference>4-fold higher inhibition than BHT; ~24% lower IC50 than BHA
ConditionsDPPH radical scavenging assay, 250 µM concentration

For materials and pharmaceutical procurement, selecting this specific building block yields downstream products with significantly higher oxidative stability than those derived from standard isothiocyanates.

Enhanced Target Affinity for Antiviral Drug Discovery

In the development of IR-415 (DSA-00) antiviral derivatives, incorporating the 2,4-difluorophenyl moiety via 2,4-difluorophenyl isothiocyanate is critical for maximizing binding affinity to the Hepatitis B Virus (HBV) HBx protein [1]. Derivatives synthesized with this specific precursor demonstrate significant inhibition of viral DNA replication and HBsAg secretion, outperforming unfluorinated or mono-fluorinated analogs due to optimal steric fit and electronic interactions within the binding pocket [1].

Evidence DimensionViral DNA replication inhibition and target binding affinity
Target Compound DataHigh-affinity HBx interaction and significant HBsAg reduction
Comparator Or BaselineUnsubstituted or mono-substituted phenyl isothiocyanate derivatives (lower affinity)
Quantified DifferenceEnhanced binding affinity and improved cellular safety profile
ConditionsHepG2.2.15 and HepG2-hNTCP-C4 cell culture models

Medicinal chemists must procure the 2,4-difluoro isomer to achieve the precise electronic and steric parameters required for effective protein inhibition, which cannot be replicated by generic phenyl isothiocyanates.

Pre-Column Derivatization for Chiral Chromatography

This compound is the preferred choice for derivatizing α-amino acids prior to HPLC analysis. Its strong electron-withdrawing nature enhances π-π interactions with chiral stationary phases, making it strictly necessary for preparative-scale enantioseparations where standard PITC fails to achieve baseline resolution [1].

Synthesis of High-Performance Antioxidants

It serves as a critical precursor for manufacturing hydrazinecarbothioamides and 1,2,4-triazole-3-thiones. The 2,4-difluoro substitution stabilizes nitrogen free radicals, making this compound the right choice for developing antioxidants that outperform commercial benchmarks like BHA and BHT[2].

Antiviral and Targeted API Development

In medicinal chemistry, it is procured to form the core thiourea pharmacophore in novel HBV inhibitors and other target-specific drugs. The specific 2,4-difluoro pattern is required to achieve the exact steric and electronic fit necessary for high-affinity binding to viral proteins such as HBx[3].

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (13.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 09-18-2023

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